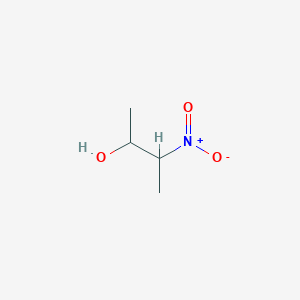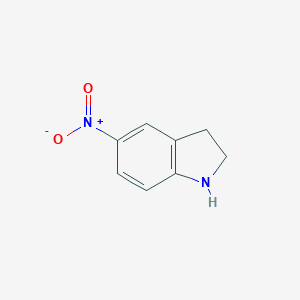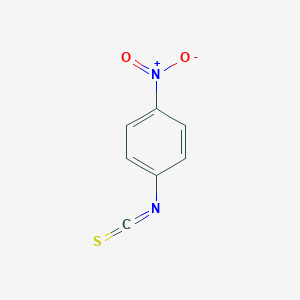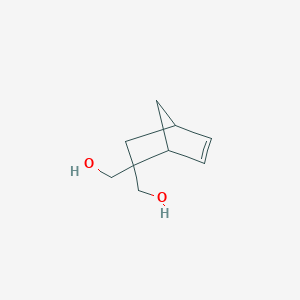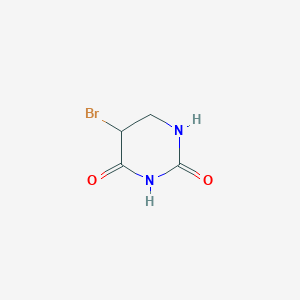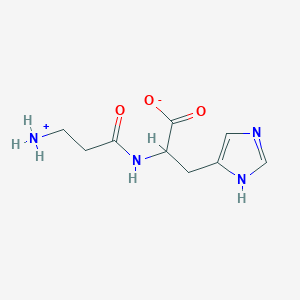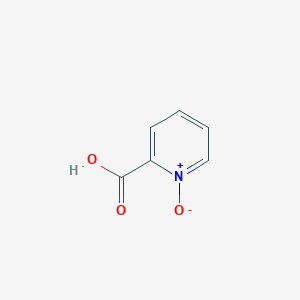
Picolinic acid N-oxide
描述
Picolinic acid N-oxide is an organic compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol . It is a derivative of picolinic acid, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This compound appears as a yellowish crystalline solid and is slightly harmful to water .
作用机制
Target of Action
Picolinic Acid N-Oxide primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for the compound’s anti-infective and immunomodulatory effects .
Biochemical Pathways
The compound is a pyridine carboxylate metabolite of tryptophan . It plays a key role in zinc transport . The catabolism of tryptophan may be connected to the biological effects of interferon .
Result of Action
This compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored at room temperature, away from light, in a well-ventilated, dry place .
生化分析
Biochemical Properties
Its parent compound, picolinic acid, is known to be a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Cellular Effects
Picolinic acid, from which it is derived, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It is also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Molecular Mechanism
Picolinic acid, its parent compound, is known to bind to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Picolinic Acid N-Oxide in laboratory settings. It is known to be stable under normal temperature and pressure, and should be stored in a cool, dry place away from light .
Metabolic Pathways
Picolinic acid, from which it is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway .
准备方法
Synthetic Routes and Reaction Conditions: Picolinic acid N-oxide can be synthesized through the oxidation of picolinic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of heteropoly anions such as H6P2W18O62, H6P2Mo18O62, and others . The reaction is typically carried out in solvents like toluene, benzene, or carbon tetrachloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
化学反应分析
Types of Reactions: Picolinic acid N-oxide undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of picolinic acid.
Reduction: It can be reduced back to picolinic acid under appropriate conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of heteropoly anions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: this compound.
Reduction: Picolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Picolinic acid N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Industry: It is used in the synthesis of various chemical intermediates and as a catalyst in certain reactions.
相似化合物的比较
Picolinic Acid: The parent compound, differing by the absence of the N-oxide group.
Nicotinic Acid N-Oxide: An isomer with the carboxyl group at the 3-position.
Isonicotinic Acid N-Oxide: Another isomer with the carboxyl group at the 4-position.
Quinolinic Acid N-Oxide: A related compound with a different ring structure.
Uniqueness: Picolinic acid N-oxide is unique due to its specific oxidation state and its ability to interact with zinc finger proteins, which is not observed in its parent compound or other isomers. This unique interaction makes it valuable in research focused on zinc transport and antiviral therapies .
属性
IUPAC Name |
1-oxidopyridin-1-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYMLBVGNFVFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231715 | |
| Record name | Pyridine-2-carboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-40-8 | |
| Record name | Picolinic acid N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinic acid N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2-carboxylic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxylic acid 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Picolinic acid N-oxide acts as a bidentate ligand, coordinating to metal ions through both its carboxyl and N-oxide oxygen atoms. This characteristic enables it to form stable chelate complexes with various metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). [, , , , ]
A: Yes, introducing substituents on the pyridine ring can significantly alter the stability and geometry of the resulting metal complexes. For instance, the presence of electron-donating groups enhances the ligand's basicity, typically leading to more stable complexes. [, , , , ]
ANone: this compound has the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol.
ANone: Researchers commonly employ a combination of techniques, including:
- Infrared (IR) Spectroscopy: Identifies functional groups and provides insights into hydrogen bonding interactions. [, , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the structure, dynamics, and proton transfer processes in solution and solid state. [, , , , , , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes electronic transitions and provides information about solvent effects on the molecule. [, ]
- X-ray Diffraction (XRD): Determines the crystal structure and provides accurate bond length and angle measurements. [, , , ]
A: The properties of this compound, such as its proton-ligand and metal complex formation constants, are influenced by the solvent. Studies have investigated its behavior in various solvents, including dioxane-water, isopropanol-water, acetone-water, ethanol-water, and methanol-water mixtures. [, , , ]
A: Yes, this compound derivatives, specifically chiral 2-aminoacylpyridine N-oxides and 2,6-bis(aminoacyl)pyridine N-oxides, have been investigated as ligands in asymmetric catalysis, such as the enantioselective reduction of ketones and the addition of diethylzinc to aldehydes. []
ANone: Computational methods like Density Functional Theory (DFT) are invaluable for:
- Calculating potential energy surfaces to understand proton transfer dynamics. [, , , , ]
- Predicting NMR chemical shifts and isotope effects, providing insights into hydrogen bonding. [, , , ]
- Simulating vibrational spectra for comparison with experimental data and interpretation. [, ]
ANone: Modifying the substituents on the pyridine ring directly influences the electronic properties and steric hindrance of this compound derivatives. These changes impact:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


